molecular formula C16H19N7O B2910980 3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1105188-61-1

3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2910980
CAS No.: 1105188-61-1
M. Wt: 325.376
InChI Key: CSSNFTGNAXJMJQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. The molecule is substituted at position 3 with a 4-ethoxyphenyl group and at position 7 with a piperazine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.8) and a molecular weight of 473.54 g/mol, based on its molecular formula C25H27N7O3 . The ethoxy group enhances metabolic stability compared to smaller alkoxy substituents, while the piperazine moiety provides a site for further functionalization, as seen in derivatives like 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-2-24-13-5-3-12(4-6-13)23-16-14(20-21-23)15(18-11-19-16)22-9-7-17-8-10-22/h3-6,11,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNFTGNAXJMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 2-cyanopyrimidine in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

The compound class of "3H-[1,2,3]triazolo[4,5-d]pyrimidine" derivatives, including "3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine," are investigated for diverse biological activities and potential therapeutic applications. These compounds can inhibit kinases, impacting cell proliferation and apoptosis.

Scientific Research Applications

CDK Inhibitors Pyrazolo-pyrimidine analogs have anticancer effects . Derivatives of disubstituted pyrazolo-pyrimidine analogs were synthesized and assessed for their antitumor activities, with a focus on CDK2/cyclin E and Abl kinases, as well as antiproliferative effects against MCF-7 and K-562 cancer lines . SAR analysis has shown that the anticancer activity of these compounds is influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .

Other research on related compounds shows the potential for inhibiting CDK4 and CDK6, which are pivotal in regulating cell cycle progression from the G1 to S phase, making them a promising target for cancer therapy . Examples include:

  • Pyrido-pyrimidines as CDK4 inhibitors .
  • Pyridin-amino-pyrido-pyrimidine derivatives as CDK4/6 inhibitors, showing anticancer activities against several cancer cell lines, including HepG2, A549, MDA-MB-231, and MCF-7 .
  • Pyrrolo[2,3-d]pyrimidine derivatives with enhanced potency against various cell lines, specifically in pancreatic cancer treatment and combination therapy with mTOR inhibitors .
  • Thieno-pyrimidin-hydrazones as CDK4 inhibitors, inducing cell cycle arrest at the G1 to S phase transition .

Other potential applications

  • Medicinal Chemistry: Due to their unique structure, triazolopyrimidine derivatives allow for exploration in medicinal chemistry, particularly in the development of new pharmaceuticals.
  • Synthesis and Chemical Reactions: Synthesis of these compounds may require optimization of reaction conditions such as temperature, time, and solvent choice to enhance yield and purity. Analytical techniques like mass spectrometry and NMR spectroscopy are used to confirm product identity.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications at Position 3

  • 3-Benzyl Derivatives : Replacing the 4-ethoxyphenyl group with benzyl (e.g., 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine) reduces steric hindrance but decreases metabolic stability due to the lack of an electron-donating ethoxy group. This derivative showed a high synthetic yield (90%) in toluene recrystallization .
  • 3-(4-Methoxyphenyl) Analogues : Substituting ethoxy with methoxy (e.g., in ) lowers molecular weight (445.48 g/mol) but may reduce plasma half-life due to faster demethylation .

Modifications at Position 7

  • Piperazine Substitutions : Derivatives with acylated piperazines (e.g., 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one) show improved solubility in polar solvents due to the ketone group .
  • Piperidine and Pyrrolidine Replacements : Replacing piperazine with pyrrolidine (e.g., 3-benzyl-7-(1-pyrrolidinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine) reduces basicity, altering receptor binding kinetics .

Functional Group Additions

  • Thioether and Sulfonyl Groups : Compounds like 7-(benzoxazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine () demonstrate enhanced enzymatic inhibition (e.g., XDH, CYP2E1) due to sulfur’s electron-withdrawing effects .
  • Glycosylated Derivatives: Thiol-linked glucopyranosyl derivatives (e.g., compound 3 in ) exhibit anticancer activity against MCF-7 cells (IC50 ~12 µM) but suffer from reduced synthetic yields (75–79%) compared to non-glycosylated analogues .

Table 1: Key Comparative Data

Compound Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Biological Activity Synthetic Yield (%)
Target Compound 4-Ethoxyphenyl Piperazine 473.54 Under investigation Not reported
3-Benzyl-7-(piperazin-1-yl) derivative Benzyl Piperazine 392.17 XDH/CYP2E1 inhibition 90
Ticagrelor Cyclopentyl Propylthio + cyclopentyl diol 522.57 P2Y12 ADP-receptor antagonist Commercial drug
4-Fluorophenyl analogue 4-Fluorophenyl Piperazine 392.85 Preclinical CNS targeting Discontinued
Glycosylated derivative 4-Methoxybenzyl Thioglucopyranosyl ~650 (estimated) Anticancer (MCF-7 IC50 ~12 µM) 75–79

Research Findings and Implications

  • Synthetic Efficiency : Piperazine-containing derivatives (e.g., ) generally achieve higher yields (75–90%) than sulfur- or glycosyl-modified analogues (14.8–89.9%) .
  • Receptor Specificity: The ethoxyphenyl group in the target compound may confer selectivity for adenosine receptors, contrasting with BIIB014, a triazolopyrimidine with a furyl group targeting purinergic receptors .
  • Metabolic Stability : Ethoxy and methoxy groups enhance stability compared to methyl or hydrogen substituents, as seen in reduced CYP450-mediated degradation in vitro .

Biological Activity

The compound 3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 920417-46-5) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C23H22FN7O2
  • Molecular Weight : 447.5 g/mol
  • Structure : The compound features a triazolo-pyrimidine core substituted with an ethoxyphenyl group and a piperazine moiety.

Research indicates that compounds similar to triazolopyrimidine derivatives often interact with specific biological targets. For instance, they may inhibit the general control nonderepressible 2 (GCN2) kinase, affecting the integrated stress response pathway. This inhibition can lead to reduced protein synthesis and cell growth under stress conditions, potentially impacting cell survival.

Anticancer Activity

Several studies have explored the anticancer potential of triazolo-pyrimidine derivatives. For example:

  • A series of 2,4,5-trisubstituted pyrimidines were identified as potent inhibitors against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the pyrimidine ring significantly influenced their cytotoxicity .
  • In vitro studies demonstrated that related compounds exhibited effective inhibition against cancer cell proliferation and migration in multiple assays .

Antimicrobial Activity

Triazolo-pyrimidines have also shown promise in antimicrobial applications:

  • Compounds with similar structures have been reported to possess significant activity against bacterial strains. The presence of electron-donating groups on the aromatic rings appears to enhance this activity .

Antimalarial Activity

Recent investigations have highlighted the potential of triazolo-pyrimidines as antimalarial agents:

  • Specific derivatives were shown to inhibit key plasmodial kinases involved in the malaria life cycle. For instance, inhibitors targeting PfGSK3 and PfPK6 displayed effective activity against Plasmodium falciparum with low nanomolar EC50 values .

Case Studies and Research Findings

StudyFindings
Kato et al., 2022Identified several structurally related purines as inhibitors of PfCDPK1 with significant antimalarial activity.
MDPI ReviewDiscussed the anticancer potential of pyrimidine derivatives, emphasizing their ability to inhibit VEGFR signaling pathways in various cancer models .
BenchChem AnalysisNoted the stability of triazolopyrimidine compounds and their role as isosteres for traditional drug functionalities, enhancing their therapeutic potential.

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